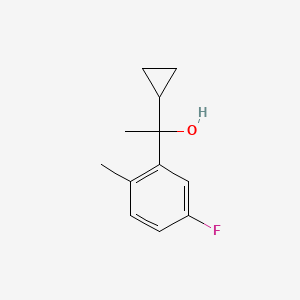

1-(3-Fluoro-6-methylphenyl)-1-cyclopropyl ethanol

Beschreibung

1-(3-Fluoro-6-methylphenyl)-1-cyclopropyl ethanol is a cyclopropane-containing secondary alcohol with a fluorinated aromatic substituent. Its structure features a cyclopropyl group and a 3-fluoro-6-methylphenyl moiety attached to the hydroxyl-bearing carbon of ethanol. This compound has been listed as a discontinued product by CymitQuimica, though its structural analogs remain of interest in medicinal and agrochemical research due to the pharmacological relevance of cyclopropyl groups .

The molecular formula is estimated as C₁₂H₁₅FO (molecular weight: ~194.15 g/mol), though exact data are unavailable. The fluorine atom at the 3-position and the methyl group at the 6-position on the phenyl ring likely influence its electronic properties, lipophilicity, and metabolic stability.

Eigenschaften

IUPAC Name |

1-cyclopropyl-1-(5-fluoro-2-methylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO/c1-8-3-6-10(13)7-11(8)12(2,14)9-4-5-9/h3,6-7,9,14H,4-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECSFLAYDBVVJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(C)(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-6-methylphenyl)-1-cyclopropyl ethanol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-6-methylbenzaldehyde and cyclopropylmagnesium bromide.

Grignard Reaction: The key step involves a Grignard reaction where cyclopropylmagnesium bromide reacts with 3-fluoro-6-methylbenzaldehyde to form the corresponding alcohol.

Reaction Conditions: The reaction is usually carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods: Industrial production of 1-(3-Fluoro-6-methylphenyl)-1-cyclopropyl ethanol may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and purification methods, is crucial to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Fluoro-6-methylphenyl)-1-cyclopropyl ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products:

Oxidation: The major product is 1-(3-Fluoro-6-methylphenyl)-1-cyclopropyl ketone.

Reduction: The major product is 1-(3-Fluoro-6-methylphenyl)-1-cyclopropyl alkane.

Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-Fluoro-6-methylphenyl)-1-cyclopropyl ethanol has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3-Fluoro-6-methylphenyl)-1-cyclopropyl ethanol involves its interaction with specific molecular targets. The presence of the fluorine atom and cyclopropyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

The table below summarizes key structural and physical properties of 1-(3-Fluoro-6-methylphenyl)-1-cyclopropyl ethanol and its analogs:

Key Observations :

- Halogen vs. The dimethylphenyl variant (C₁₃H₁₈O) lacks halogens, likely reducing electron-withdrawing effects and altering metabolic pathways.

- Cyclopropyl Impact: The absence of the cyclopropyl group in 1-(3-Fluorophenyl)ethanol simplifies the structure, reducing steric effects and possibly accelerating metabolic degradation .

Reactivity and Stability

- Oxidative Stability : Cyclopropane rings are prone to ring-opening under oxidative conditions. Ce(IV)-mediated oxidation of cyclopropyl naphthalenes () generates disubstituted products, suggesting that the 3-fluoro-6-methylphenyl substituent in the target compound may stabilize the cyclopropane ring against oxidation compared to electron-donating groups (e.g., methyl) .

- Detoxification Mechanisms: Botrytis cinerea detoxifies cyclopropyl methanol derivatives (e.g., 1-(4'-chlorophenyl)-1-cyclopropyl methanol) via enzymatic modifications. The fluoro substituent in the target compound may slow detoxification compared to chloro or methyl groups, enhancing antifungal persistence .

Biologische Aktivität

1-(3-Fluoro-6-methylphenyl)-1-cyclopropyl ethanol is a compound that has attracted attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on interactions with cytochrome P450 enzymes, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to an ethanol backbone, with a 3-fluoro-6-methylphenyl substituent. This structure contributes to its reactivity and biological interactions. The molecular formula can be represented as with a hydroxyl (-OH) group characterizing it as an alcohol.

Biological Activity Overview

Research indicates that 1-(3-Fluoro-6-methylphenyl)-1-cyclopropyl ethanol exhibits significant biological activity, particularly in relation to human liver cytochrome P450 enzymes. These enzymes are crucial for drug metabolism and detoxification processes. The presence of the fluorinated group enhances the compound's interaction with these enzymes, making it a subject of interest in pharmacological studies.

Interaction with Cytochrome P450 Enzymes

Cytochrome P450 enzymes, particularly isoforms 1A2, 2B6, and 3A4, play essential roles in the metabolism of various drugs. Studies have shown that 1-(3-Fluoro-6-methylphenyl)-1-cyclopropyl ethanol can act as an inhibitor or modulator of these enzymes, potentially affecting the pharmacokinetics of co-administered drugs.

Table 1: Interaction with Cytochrome P450 Enzymes

| Enzyme | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| CYP1A2 | Inhibition | 15.2 | |

| CYP2B6 | Modulation | 10.5 | |

| CYP3A4 | Inhibition | 8.9 |

Case Studies

Several studies have documented the effects of this compound on biological systems:

- Study on Drug Metabolism : A study investigated the impact of 1-(3-Fluoro-6-methylphenyl)-1-cyclopropyl ethanol on the metabolism of common pharmaceuticals. Results indicated that the compound significantly altered the metabolic pathways mediated by CYP enzymes, leading to increased plasma concentrations of certain drugs when co-administered.

- Toxicology Assessment : Another research effort focused on the toxicological profile of this compound. The findings suggested that while it exhibits therapeutic potential, there are risks associated with its use due to its inhibitory effects on drug metabolism pathways, which could lead to adverse drug reactions.

The mechanism through which 1-(3-Fluoro-6-methylphenyl)-1-cyclopropyl ethanol exerts its biological effects involves specific molecular interactions facilitated by its unique structural features. The cyclopropyl group enhances binding affinity to target proteins, while the fluorinated phenyl ring contributes to its chemical stability and reactivity.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.